ethyl 4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate
Description
Ethyl 4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core linked to a 4-ethylphenyl group and a piperazine ring via a carbonyl bridge. The ethyl ester at the piperazine nitrogen enhances solubility and modulates pharmacokinetic properties. This compound is structurally analogous to derivatives explored in antibacterial and anticancer research due to the triazole-piperazine scaffold’s versatility in interacting with biological targets .
Properties
IUPAC Name |
ethyl 4-[1-(4-ethylphenyl)triazole-4-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-3-14-5-7-15(8-6-14)23-13-16(19-20-23)17(24)21-9-11-22(12-10-21)18(25)26-4-2/h5-8,13H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYBEQZAIRMQTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate typically involves a multi-step process. The key steps include the formation of the triazole ring and the subsequent attachment of the piperazine and ethyl ester groups. One common synthetic route involves the following steps:
Formation of the Triazole Ring:
Attachment of the Piperazine Group: The triazole intermediate is then reacted with a piperazine derivative under suitable conditions to form the desired product.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and triazole moieties.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted derivatives of the original compound .
Scientific Research Applications
Biological Activities
Ethyl 4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate has been studied for several biological activities:
Anticancer Properties
Research indicates that triazole derivatives exhibit significant antitumor activity against various cancer cell lines. The presence of the triazole ring may enhance the compound's efficacy by inhibiting cell proliferation and promoting apoptosis.
Antimicrobial Activity
The compound has shown potential antimicrobial effects against a range of pathogens. Its ability to disrupt bacterial cell membranes or inhibit specific enzymes involved in bacterial metabolism is under investigation.
Anticonvulsant Activity
Due to its structural similarities with known anticonvulsants, this compound may possess efficacy in treating seizure disorders. Studies on related piperazine derivatives suggest that modifications can significantly enhance anticonvulsant properties.
| Compound Name | Model Used | Efficacy (%) | Reference |
|---|---|---|---|
| Piperazine Derivative 1 | PTZ-induced seizures | 100 | |
| Piperazine Derivative 2 | Maximal electroshock | 85 |
Case Studies
Several studies have explored the pharmacological properties of compounds similar to this compound:
Case Study 1: Antitumor Activity
A study evaluated a series of triazole derivatives for their anticancer effects on various cell lines. The results indicated that modifications in the triazole structure could lead to improved potency against cancer cells.
Case Study 2: Antimicrobial Effects
Research focused on the antimicrobial properties of triazole-containing compounds demonstrated significant activity against resistant strains of bacteria. The findings suggest that these compounds could serve as lead candidates for developing new antibiotics.
Mechanism of Action
The mechanism of action of ethyl 4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Triazole-Piperazine Derivatives
7-(4-(5-Amino-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Compound 2f/2g)
- Structure: Shares the 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl-piperazine moiety but incorporates a fluoroquinolone core.
- Activity: Demonstrated enhanced antibacterial activity against Staphylococcus aureus (MIC: 0.5–1 μg/mL) due to synergistic effects between the triazole and quinolone pharmacophores .
- Key Difference: The quinolone group introduces DNA gyrase inhibition, absent in the target compound.
Tert-butyl 4-(2-(((1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate (5d)
- Structure : Replaces the ethylphenyl group with a 4-methoxyphenyl and substitutes the carbonyl with a thiomethyl-pyrimidine linker.
- Activity : Moderate antifungal activity (IC₅₀: 25 μM against Candida albicans) attributed to the methoxy group’s electron-donating effects .
- Key Difference : The thiomethyl-pyrimidine linker alters electronic properties, reducing logP (2.8 vs. 3.2 for the target compound) .
Piperazine Carboxylates with Aromatic Substitutions
Ethyl 4-(4-Nitrophenyl)piperazine-1-carboxylate
- Structure : Features a nitro group on the phenyl ring instead of ethyl.
- Activity : Used as a precursor in dopamine receptor ligands. The nitro group’s strong electron-withdrawing effect lowers basicity (pKa: 6.2 vs. 7.8 for the ethylphenyl analog) .
- Synthesis : Prepared via nucleophilic aromatic substitution (yield: 75–80%) .
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
- Structure : Replaces the triazole-carbonyl group with a carboxamide linker and a chlorophenyl substituent.
- Conformation : Piperazine adopts a chair conformation (N–C–C–N torsion angle: 55°), similar to the target compound .
- Activity : Moderate COX-2 inhibition (IC₅₀: 12 μM) due to chlorine’s hydrophobic interactions .
Antibacterial Activity
- Target Compound: Limited direct data, but analogs like 2f/2g show MIC values of 0.5–1 μg/mL against Gram-positive bacteria. The ethylphenyl group enhances membrane penetration via lipophilicity (clogP: 3.2) .
- Comparison with Fluoroquinolone Hybrids: The absence of a quinolone core in the target compound likely reduces DNA gyrase targeting but may broaden off-target effects.
Antioxidant and Antifungal Activity
Biological Activity
Ethyl 4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate is a notable compound within the family of triazoles, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a triazole ring, which is critical for its biological activity. The synthesis typically involves the following steps:
- Formation of the Triazole Ring : This is achieved through a cycloaddition reaction, commonly the Huisgen 1,3-dipolar cycloaddition.
- Substitution Reactions : The introduction of the ethylphenyl and piperazine groups occurs via various substitution methods.
- Formation of the Carboxylate Group : This is generally accomplished through amidation reactions.
Anticancer Properties
Research has indicated that triazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study reported that specific triazole derivatives induced apoptosis in leukemia cell lines by causing DNA damage and reducing mitochondrial membrane potential .
| Compound | Cell Line | Activity | Reference |
|---|---|---|---|
| This compound | Jurkat T-cells | Induced apoptosis | |
| Similar Triazole Derivative | NCI60 Cell Lines | Moderate anticancer activity |
Antimicrobial Activity
Triazoles are also known for their antimicrobial properties. In studies involving related compounds, moderate to good antimicrobial activities were observed against various pathogens. For example, certain derivatives demonstrated effectiveness against Staphylococcus aureus and Enterobacter aerogenes .
The mechanism of action for this compound may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
- DNA Interaction : Some studies suggest that triazoles can interact with DNA or interfere with its replication processes.
Case Studies
Several case studies have highlighted the potential of triazole derivatives in drug development:
- Antiproliferative Activity : A derivative similar to this compound was evaluated for antiproliferative effects on leukemia cells and showed significant morphological changes indicative of apoptosis .
- ADME Profile : Computer-aided drug design studies have suggested that triazole derivatives possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles for potential drug development .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for ethyl 4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis likely involves a multi-step approach:
Triazole Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, as seen in analogous triazole-piperazine hybrids .
Piperazine Acylation : React the triazole intermediate with a piperazine derivative (e.g., ethyl piperazine-1-carboxylate) via nucleophilic acyl substitution, employing coupling agents like HATU or DCC in anhydrous DCM .
Purification : Optimize column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
- Key Variables : Reaction temperature (0–25°C for CuAAC), solvent polarity, and stoichiometric ratios of reagents (e.g., 1.2:1 acyl chloride:piperazine) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Analytical Workflow :
- NMR : Validate the triazole proton (δ 8.1–8.3 ppm, singlet) and piperazine protons (δ 2.5–3.5 ppm, multiplet) .
- IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and triazole C-N (1450–1500 cm⁻¹) .
- X-ray Crystallography : Determine crystal packing and hydrogen-bonding patterns (e.g., O–H···O interactions observed in analogous piperazine derivatives) .
Q. What preliminary biological screening assays are recommended for this compound?
- Initial Screening :
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus and C. albicans) .
- Enzyme Inhibition : Test acetylcholinesterase (AChE) or kinase inhibition via colorimetric assays (e.g., Ellman’s reagent for AChE) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- SAR Strategy :
Triazole Modifications : Substitute the 4-ethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on receptor binding .
Piperazine Tailoring : Replace the ethyl carboxylate with bulkier esters (e.g., tert-butyl) to evaluate steric hindrance impacts .
- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with IC₅₀ values .
Q. What computational approaches are suitable for predicting this compound’s pharmacokinetic and toxicity profiles?
- In Silico Tools :
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate bioavailability (%F), BBB permeability, and CYP450 inhibition .
- Molecular Docking : AutoDock Vina to model interactions with targets (e.g., AChE active site; prioritize poses with ΔG < −8 kcal/mol) .
Q. How can researchers resolve contradictions in experimental data, such as inconsistent bioactivity across cell lines?
- Troubleshooting Framework :
Purity Verification : Re-analyze compound batches via LC-MS to rule out degradation products .
Assay Conditions : Standardize cell viability protocols (e.g., ATP-based luminescence vs. MTT) and check for serum interference .
Mechanistic Studies : Perform target engagement assays (e.g., thermal shift profiling) to confirm on-target effects .
Experimental Design Challenges
Q. What are the critical considerations for scaling up synthesis without compromising yield?
- Scale-Up Protocol :
- Solvent Selection : Replace DCM with THF or EtOAc for safer large-scale reactions .
- Catalyst Recycling : Optimize Cu(I) catalyst recovery via aqueous extraction .
Q. How should researchers address stability issues during long-term storage?
- Storage Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
